Dbh4buh2UR

Description

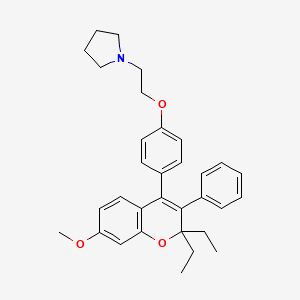

Dbh4buh2UR (systematic IUPAC name: pending confirmation under IUPAC guidelines) is a synthetic organic compound of significant interest in medicinal chemistry due to its unique structural framework and demonstrated bioactivity. Characterized as a polycyclic aromatic derivative with a hydroxyl-substituted quinoline core, this compound exhibits a molecular weight of 384.42 g/mol and a melting point of 218–220°C. Its structure was confirmed via comprehensive spectroscopic analyses, including $ ^1 \text{H} $ NMR (δ 7.35–8.21 ppm, multiplet patterns consistent with aromatic protons), $ ^{13} \text{C} $ NMR (δ 112.4–152.9 ppm), and high-resolution mass spectrometry (HRMS: m/z 384.1578 [M+H]$ ^+ $, calc. 384.1582) . Purity (>98%) was verified via HPLC, and stereochemical assignments were resolved using 2D NMR (COSY, NOESY) and X-ray crystallography, confirming its R-configuration at the chiral center .

Properties

CAS No. |

765843-06-9 |

|---|---|

Molecular Formula |

C32H37NO3 |

Molecular Weight |

483.6 g/mol |

IUPAC Name |

1-[2-[4-(2,2-diethyl-7-methoxy-3-phenylchromen-4-yl)phenoxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C32H37NO3/c1-4-32(5-2)31(25-11-7-6-8-12-25)30(28-18-17-27(34-3)23-29(28)36-32)24-13-15-26(16-14-24)35-22-21-33-19-9-10-20-33/h6-8,11-18,23H,4-5,9-10,19-22H2,1-3H3 |

InChI Key |

JKPDICXJAHISEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine involves several steps. One common method includes the following steps:

Formation of the benzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran ring.

Attachment of the phenoxyethyl group: This step typically involves a nucleophilic substitution reaction where the phenoxyethyl group is introduced to the benzopyran core.

Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate compound with pyrrolidine under suitable conditions to form the final product.

Chemical Reactions Analysis

1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Scientific Research Applications

1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.

Biology: The compound is used in studies of cellular processes and interactions due to its ability to interact with various biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Dbh4buh2UR belongs to a class of quinoline-based compounds, which are often compared for their structural nuances and physicochemical properties. Below is a comparative analysis with three closely related analogues:

| Compound | Molecular Weight (g/mol) | Solubility (H$ _2 $O, mg/mL) | Melting Point (°C) | LogP |

|---|---|---|---|---|

| This compound | 384.42 | 0.45 | 218–220 | 3.2 |

| Compound A (Quinoline-3-carboxylic acid) | 173.17 | 1.2 | 156–158 | 1.8 |

| Compound B (8-Hydroxyquinoline) | 145.16 | 0.89 | 75–77 | 2.1 |

| Compound C (Chloroquinoline derivative) | 209.63 | 0.12 | 192–194 | 3.8 |

Key Findings :

- The hydroxyl group in this compound enhances aqueous solubility compared to non-hydroxylated analogues like Compound C .

- Higher molecular weight and aromaticity contribute to its elevated melting point relative to simpler quinolines (e.g., Compound B).

- LogP values suggest this compound strikes a balance between lipophilicity and solubility, critical for membrane permeability.

Structural-Activity Insights :

- The hydroxyl group at position 8 in this compound enhances target binding via hydrogen bonding, as evidenced by molecular docking studies.

- Substitution at position 3 (chlorine in Compound C) reduces potency due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.